6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ analogs has garnered a lot of attention in the scientific community . Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 6-Chloro-1,2,3,4-tetrahydroisoquinoline is CHClN . The average mass is 167.635 Da and the monoisotopic mass is 167.050171 Da .Chemical Reactions Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of 1,2,3,4-tetrahydroisoquinolines . These can act as precursors for various alkaloids displaying multifarious biological activities . Various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted .Wissenschaftliche Forschungsanwendungen
Dopamine Antagonist Activity
Research has shown that certain tetrahydroisoquinolines exhibit activity as dopamine D-1 antagonists. For instance, the 4-(3-chloro-4-hydroxyphenyl) and 4-(3-hydroxyphenyl) isomers of tetrahydroisoquinolines have similar potencies as D-1 antagonists, indicating their potential in studying or influencing dopamine-related pathways (Riggs, Nichols, Foreman, & Truex, 1987).
Synthesis and Pharmacological Evaluation
Tetrahydroisoquinoline derivatives have been synthesized and evaluated for their impact on dopamine uptake and dopaminomimetic properties. These studies are crucial for understanding the antidepressant actions of these compounds and their effects on spontaneous motility in biological models (Zára-Kaczián, György, Deák, Seregi, & Dóda, 1986).
Potential Role in Neurological Disorders
There is evidence suggesting the involvement of certain tetrahydroisoquinolines in neurological disorders like Parkinson's disease. For example, the presence of 1,2,3,4-tetrahydroisoquinoline and its methylated derivatives in human brains, particularly in the substantia nigra, points to a potential role in the pathogenesis of Parkinson's disease (Naoi, Dostert, Yoshida, & Nagatsu, 1993).
Adrenergic Blocking and Sympatholytic Activities
Some tetrahydroisoquinoline derivatives, specifically those synthesized as 1-(aryloxy)-3-(6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ols, have been found to display moderate adrenergic blocking and sympatholytic activities. This could have implications in the development of treatments for conditions influenced by adrenergic systems (Aghekyan, Mkryan, Tsatinyan, Noravyan, & Gasparyan, 2017).
Catecholamine Interaction
Studies have explored how tetrahydroisoquinolines interact with catecholamines. This interaction is significant for understanding their role in neurotransmitter systems and their potential therapeutic applications (Cohen, Mytilineou, & Barrett, 1972).
Wirkmechanismus
Target of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiq-based compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities, suggesting they may affect multiple pathways .
Eigenschaften
IUPAC Name |
6-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-7-4-9(11)5-8-2-3-12-6-10(7)8/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPUXZYUMXMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1CNCC2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.